molecular formula C16H22ClNO3S B581103 Spiro[piperidine-4,7'-[7H]thieno[2,3-c]pyran]-1-carboxylic acid, 2'-chloro-4',5'-dihydro-, 1,1-dimethylethyl ester CAS No. 1307248-45-8

Spiro[piperidine-4,7'-[7H]thieno[2,3-c]pyran]-1-carboxylic acid, 2'-chloro-4',5'-dihydro-, 1,1-dimethylethyl ester

Cat. No.: B581103
CAS No.: 1307248-45-8
M. Wt: 343.866
InChI Key: PEWMVDIBIRMSAC-UHFFFAOYSA-N
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Description

Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a thieno[2,3-c]pyran precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine]-1’-carboxylate apart is its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Spiro[piperidine-4,7'-[7H]thieno[2,3-c]pyran]-1-carboxylic acid, 2'-chloro-4',5'-dihydro-, 1,1-dimethylethyl ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a spirocyclic system that incorporates both piperidine and thienopyran moieties. The molecular formula is C11H14ClNOSC_{11}H_{14}ClNOS with a molar mass of approximately 243.75 g/mol. Its structural uniqueness contributes to its diverse biological effects.

Antinociceptive Effects

Research indicates that the compound exhibits significant antinociceptive properties. In studies involving rodent models, it was shown to reduce pain responses in formalin and hot plate tests. The mechanism appears to involve modulation of nociceptin/orphanin FQ peptide (NOP) receptors, which are critical in pain perception pathways.

Neuroprotective Properties

The neuroprotective effects of this compound have been explored in models of neurodegeneration. It has been found to exhibit antioxidant activity, reducing oxidative stress markers in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antitumor Activity

Preliminary studies suggest that spiro[piperidine-4,7'-[7H]thieno[2,3-c]pyran]-1-carboxylic acid derivatives may possess antitumor activity. In vitro assays demonstrated inhibition of cancer cell proliferation in various lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Studies

StudyModelFindings
Pike et al. (2011)Rodent Pain ModelSignificant reduction in pain response; NOP receptor involvement confirmed.
Kimura et al. (2011)Neuronal Cell LineExhibited antioxidant properties; reduced oxidative stress levels.
Pedregal et al. (2012)Cancer Cell LinesInduced apoptosis in breast and lung cancer cells; potential for further development as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with specific receptors and pathways:

  • NOP Receptor Modulation : The compound acts as a ligand for NOP receptors, which play a crucial role in pain modulation.
  • Antioxidant Mechanisms : It enhances the expression of antioxidant enzymes, thereby mitigating oxidative damage.
  • Apoptotic Pathways : Induction of pro-apoptotic factors while inhibiting anti-apoptotic proteins leads to programmed cell death in cancer cells.

Properties

IUPAC Name

tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3S/c1-15(2,3)21-14(19)18-7-5-16(6-8-18)13-11(4-9-20-16)10-12(17)22-13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWMVDIBIRMSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CCO2)C=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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